(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic uses.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its efficacy, safety, and mechanism of action are key areas of research.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions are used to introduce the hydroxy group at the 6th position.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Formation of the Methoxybenzylidene Group: This involves condensation reactions with methoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can target the benzylidene group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or alkanes.
Mechanism of Action
The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different aromatic systems.
Methoxybenzylidene Compounds: Compounds with methoxybenzylidene groups but different core structures.
Uniqueness
The uniqueness of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(29-23(18)19)14-16-4-6-17(28-2)7-5-16/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIRAHRDZNMPJ-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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